5-Acetyl-2-(4-ethylphenoxy) pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-12-4-7-14(8-5-12)18-15-9-6-13(10-16-15)11(2)17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQHARSYJTBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Acetyl 2 4 Ethylphenoxy Pyridine and Its Analogues
Direct Synthesis Routes to 5-Acetyl-2-(4-ethylphenoxy)pyridine
Direct synthesis of 5-Acetyl-2-(4-ethylphenoxy)pyridine typically involves a convergent strategy where pre-functionalized precursors are coupled. The most logical and widely applicable approach is the formation of the aryl ether bond via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
A highly plausible route involves the coupling of a 5-acetyl-2-halopyridine with 4-ethylphenol (B45693). Specifically, 5-acetyl-2-bromopyridine (B147078) serves as a key intermediate. The synthesis of this intermediate can be achieved through the lithiation of 2,5-dibromopyridine (B19318) at low temperatures (−78°C), followed by acetylation with an appropriate agent like N,N-dimethylacetamide, which yields the desired product. Once 5-acetyl-2-bromopyridine is obtained, the subsequent step is the formation of the C-O ether linkage with 4-ethylphenol.
An alternative, though more challenging, pathway would involve first synthesizing 2-(4-ethylphenoxy)pyridine and then introducing the acetyl group at the 5-position. However, electrophilic substitution reactions, such as Friedel-Crafts acylation, on the pyridine (B92270) ring are notoriously difficult. uoanbar.edu.iqquimicaorganica.org The nitrogen atom's electronegativity deactivates the ring towards electrophiles, and under the acidic conditions of Friedel-Crafts reactions, the nitrogen atom becomes protonated, further increasing this deactivation. uoanbar.edu.iq
The formation of the diaryl ether bond between 5-acetyl-2-bromopyridine and 4-ethylphenol is central to the synthesis. The Ullmann condensation and related copper-catalyzed reactions are the foremost methods for this transformation. wikipedia.orgorganic-chemistry.org
Traditional Ullmann conditions involve high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder, and polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, significant advancements have led to milder, more efficient catalytic systems. Modern protocols utilize soluble copper(I) or copper(II) salts (e.g., CuI, Cu(OAc)₂, CuBr) in combination with ligands that stabilize the copper catalyst and facilitate the reaction. rsc.orgnih.govorganic-chemistry.org Ligands such as diamines, phenanthrolines, glyoxal (B1671930) bis(phenylhydrazone), and (2-Pyridyl)acetone have proven effective in lowering reaction temperatures and catalyst loading. nih.gov Microwave-assisted heating has also been shown to dramatically reduce reaction times for Ullmann-type couplings. researchgate.netresearchgate.net The choice of base, such as potassium carbonate or cesium carbonate, is also critical for the deprotonation of the phenol (B47542) to form the active nucleophile. nih.gov
| Catalyst System | Ligand (if any) | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Copper Powder | None | K₂CO₃ | DMF, NMP | >200°C, Stoichiometric Cu | wikipedia.orgnih.gov |
| CuI | Phenanthroline | K₂CO₃ | Toluene | 110°C | wikipedia.org |
| CuI | N,N'-dimethylenediamine | Cs₂CO₃ | DMF | Mild Conditions | nih.gov |
| Cu(OAc)₂ | None | Not specified | PhCl | 130°C, O₂ as oxidant | researchgate.net |
| CuBr | None | Not specified | NMP | 80°C, O₂ as oxidant | organic-chemistry.org |
| Cu Nanoparticles | None | K₂CO₃ | None (Dry Media) | Microwave Irradiation | researchgate.net |
While direct coupling of precursors is a common strategy, the de novo synthesis of the pyridine ring through one-pot multicomponent reactions (MCRs) offers an efficient alternative for generating structural analogues. organic-chemistry.orgorganic-chemistry.org These methods construct the heterocyclic core from simple, acyclic starting materials in a single synthetic operation, allowing for rapid diversification.
One established method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk Modifications of this reaction allow for the preparation of a wide array of polysubstituted pyridines with controlled regiochemistry. core.ac.uk Another powerful one-pot strategy involves a cascade of reactions, such as a sequence of Wittig, Staudinger, and aza-Wittig reactions, followed by an electrocyclization to form the pyridine ring from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org These MCRs are valued for their atom economy and ability to build molecular complexity quickly, making them ideal for creating libraries of pyridine derivatives for screening purposes.
| One-Pot Method Name | Key Reactants | General Outcome | Reference |
|---|---|---|---|
| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Polysubstituted pyridines | core.ac.uk |
| Cascade (Wittig/Staudinger/Aza-Wittig) | Aldehyde, Phosphorus ylide, Propargyl azide | Polysubstituted pyridines | organic-chemistry.org |
| Base-Catalyzed Three-Component Reaction | Ynals, Isocyanates, Amines/Alcohols | Highly decorated pyridines (e.g., 6-amino-5-arylpicolinates) | organic-chemistry.org |
For the specific synthesis of 5-acetyl-2-phenoxy substituted pyridines, the most reliable approach involves the stepwise functionalization of a suitable pyridine precursor. The use of 2,5-dibromopyridine as a starting material provides a versatile platform. This method allows for regioselective control over the introduction of the two different substituents.
The first step is the selective introduction of the acetyl group at the C-5 position. This can be achieved through a bromine-lithium exchange at the C-5 position followed by quenching with an acetylating agent. The second step is the copper-catalyzed Ullmann-type coupling of the remaining bromine atom at the C-2 position with 4-ethylphenol to form the desired ether linkage. wikipedia.org This stepwise approach prevents issues with competing reactions and provides unambiguous regiochemical outcomes.
Derivatization Strategies of the 5-Acetyl-2-(4-ethylphenoxy)pyridine Scaffold
Once the core structure of 5-Acetyl-2-(4-ethylphenoxy)pyridine is synthesized, it can be further modified at several positions to explore structure-activity relationships or to generate new chemical entities. The primary sites for derivatization are the acetyl group and the phenoxy moiety.
The acetyl group, being a ketone, is a versatile functional handle for a wide range of chemical transformations.
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com More vigorous reduction conditions, such as the Wolff-Kishner or Huang-Minlon reaction, can fully reduce the acetyl group to an ethyl group. acs.org
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions. It can also react with amines to form imines or with hydroxylamine (B1172632) to form oximes.
Heterocycle Formation: The acetyl group can serve as a building block for the synthesis of more complex fused heterocyclic systems. For instance, it can be used to synthesize pyrazolo-[3,4-b]-pyridine or 1,2,4-triazolo-[3,4-a]-pyridine derivatives. mdpi.com
| Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Reduction to Alcohol | NaBH₄, MeOH/THF | 1-(2-(4-ethylphenoxy)pyridin-5-yl)ethanol | mdpi.com |
| Reduction to Alkyl | Hydrazine (B178648), KOH (Wolff-Kishner) | 5-Ethyl-2-(4-ethylphenoxy)pyridine | acs.org |
| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl) | 1-(2-(4-ethylphenoxy)pyridin-5-yl)ethan-1-one oxime | - |
| Imine Formation | Primary Amine (R-NH₂) | N-substituted imine | pipzine-chem.com |
The 4-ethylphenoxy moiety offers two main sites for further modification: the aromatic ring and the benzylic position of the ethyl group.
Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org Since the para-position is occupied by the ethyl group, electrophiles such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃/H₂SO₄) would be directed to the ortho-positions of the phenoxy ring (C-3 and C-5). uoanbar.edu.iqquimicaorganica.org
Benzylic Functionalization: The ethyl group's benzylic protons are susceptible to radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator would install a bromine atom on the carbon adjacent to the aromatic ring. This bromide can then be displaced by various nucleophiles to introduce a range of functional groups. Oxidation of the ethyl group is also a possible transformation.
| Target Position | Reaction Type | Example Reagents | Potential Product Structure | Reference |
|---|---|---|---|---|
| Phenoxy Ring (C-3, C-5) | Halogenation | Br₂, FeBr₃ | Substituents ortho to the phenoxy oxygen | libretexts.org |
| Phenoxy Ring (C-3, C-5) | Nitration | HNO₃, H₂SO₄ | Nitro groups ortho to the phenoxy oxygen | quimicaorganica.org |
| Ethyl Group (Benzylic C) | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromoethyl substituent on the phenoxy ring | - |
Alterations to the Pyridine Core
Modifications to the pyridine core of 5-Acetyl-2-(4-ethylphenoxy)pyridine analogues often involve leveraging the inherent reactivity of the pyridine ring, which can be influenced by its substituents. While specific examples for 5-Acetyl-2-(4-ethylphenoxy)pyridine are not extensively documented in publicly available literature, general principles of pyridine chemistry can be applied to understand potential synthetic routes.
One common strategy involves the introduction of functional groups onto the pyridine ring, which can then serve as handles for further transformations. For instance, pyridinone derivatives can be converted to chloropyridines by treatment with reagents like phosphoryl chloride. This chloro-substituent is a versatile intermediate that can be displaced by various nucleophiles, including amines and hydrazines, to introduce new functionalities onto the pyridine core. mdpi.com
Another approach involves the Chichibabin amination reaction, which can introduce an amino group at the 2- or 6-position of the pyridine ring. Although the presence of the phenoxy group at the 2-position of the target compound makes this specific transformation less relevant, it highlights a general strategy for pyridine core functionalization.
Furthermore, computational studies on related molecules, such as 3,5-diacetyl-2,6-dimethylpyridine (B1595985), have shown that protonation of the pyridine nitrogen atom can significantly increase the acidity of adjacent methyl or acetyl groups. nih.gov This suggests that the reactivity of the acetyl group in 5-Acetyl-2-(4-ethylphenoxy)pyridine could be modulated by altering the electronic properties of the pyridine ring, potentially through the introduction of electron-withdrawing or electron-donating groups.
The following table summarizes potential alterations to the pyridine core based on analogous structures:
| Starting Material Analogue | Reagent(s) | Product Type | Potential Application for 5-Acetyl-2-(4-ethylphenoxy)pyridine |
| 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile | POCl₃ | 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitile | Introduction of a chloro-substituent for further functionalization. |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitile | NH₄OAc or N₂H₄ | 6-amino or 6-hydrazido-pyridinecarbonitrile | Introduction of amino or hydrazido groups for cyclization reactions. mdpi.com |
| Pyridine | NaNH₂ | 2-Aminopyridine | Direct amination of the pyridine ring (less applicable to the target compound). |
Formation of Fused Heterocyclic Systems Containing the Pyridine Moiety
The acetyl group at the 5-position of 5-Acetyl-2-(4-ethylphenoxy)pyridine provides a key reactive site for the construction of fused heterocyclic systems. Various condensation and cyclization reactions can be initiated from this functional group.
One prominent strategy involves the reaction of the acetyl group with binucleophilic reagents to form a new heterocyclic ring fused to the pyridine core. For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-b]pyridine systems. mdpi.com Similarly, condensation with urea (B33335) or thiourea (B124793) can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com
The general approach often involves an initial condensation to form an intermediate, which then undergoes intramolecular cyclization. For instance, a 6-hydrazido-pyridinecarbonitrile derivative, formed from the corresponding chloropyridine, can be cyclized under acidic conditions to afford a 3-amino-1H-pyrazolo-[3,4-b]-pyridine. mdpi.com
Moreover, the acetyl group can be transformed into other functional groups that facilitate cyclization. For example, it can undergo reactions with various aldehydes in what is known as the Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones). These chalcones are versatile intermediates for the synthesis of various fused heterocycles.
Computational studies on the cyclization of 3,5-diacetyl-2,6-dimethylpyridine with salicylic (B10762653) aldehyde have elucidated the mechanism of such reactions, highlighting the importance of reaction conditions (e.g., acidic medium) in directing the reaction towards the desired fused product. nih.govresearchgate.net
The following table outlines several established methods for the formation of fused heterocyclic systems from pyridine precursors that are analogous to 5-Acetyl-2-(4-ethylphenoxy)pyridine:
| Pyridine Precursor Analogue | Reagent(s) | Fused Heterocyclic System |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo-[3,4-b]-pyridine mdpi.com |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine mdpi.com |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea or Thiourea | Pyrido[2,3-d]pyrimidine mdpi.com |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Carbon disulfide | 1,2,4-Triazolo-[3,4-a]-pyridine nih.gov |
| 3,5-Diacetyl-2,6-dimethylpyridine | Salicylic aldehyde | Fused benzopyranopyridine derivative nih.govresearchgate.net |
Spectroscopic Characterization Techniques in the Analysis of 5 Acetyl 2 4 Ethylphenoxy Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular framework of 5-Acetyl-2-(4-ethylphenoxy)pyridine.
In the ¹H NMR spectrum of a related 2-acetyl pyridine (B92270) derivative, characteristic signals are observed that can be extrapolated to the target molecule. scielo.br For instance, the acetyl group's methyl protons would typically appear as a singlet in the upfield region, while the aromatic protons of the pyridine and phenoxy rings would resonate in the downfield region, often exhibiting complex splitting patterns due to spin-spin coupling. scielo.brnih.gov The ethyl group on the phenoxy moiety would present as a triplet and a quartet, corresponding to the methyl and methylene (B1212753) protons, respectively.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. For 2-acetyl pyridine derivatives, the carbonyl carbon of the acetyl group is characteristically found at a downfield chemical shift, typically around 200 ppm. scielo.br The carbons of the aromatic rings would appear in the range of approximately 110-160 ppm. The aliphatic carbons of the ethyl group would be observed at higher field strengths.
A representative dataset for a generic 2-acetyl pyridine derivative is presented in the table below to illustrate the expected chemical shifts.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~2.5 (s) | ~26 |
| Ethyl CH₂ | ~2.7 (q) | ~28 |
| Ethyl CH₃ | ~1.2 (t) | ~15 |
| Pyridine Ring Protons | 7.0 - 9.0 (m) | 110 - 155 |
| Phenoxy Ring Protons | 6.8 - 7.5 (m) | 115 - 160 |
| Acetyl C=O | - | ~197 |
Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual values for 5-Acetyl-2-(4-ethylphenoxy)pyridine may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 5-Acetyl-2-(4-ethylphenoxy)pyridine, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. In related 5-acetyl-pyridone derivatives, a common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the pyridine ring. nih.gov For 5-Acetyl-2-(4-ethylphenoxy)pyridine, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO•) or cleavage of the ether linkage, resulting in fragments corresponding to the pyridine and phenoxy moieties. Analysis of these fragment ions allows for the piecing together of the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which in turn can be used to determine the elemental composition with high accuracy.
| Fragment Ion | Proposed Structure |
| [M]+ | Intact Molecule |
| [M - 15]+ | Loss of a methyl group |
| [M - 43]+ | Loss of the acetyl group |
| [M - C₈H₉O]+ | Cleavage of the ether bond (phenoxy side) |
| [C₇H₆NO]+ | Cleavage of the ether bond (pyridine side) |
Note: This table represents plausible fragmentation pathways and the actual observed fragments may differ.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Acetyl-2-(4-ethylphenoxy)pyridine would exhibit characteristic absorption bands corresponding to its constituent functional groups.
A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the acetyl group. The presence of aromatic rings (both pyridine and phenoxy) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would typically appear in the 1200-1300 cm⁻¹ range. The presence of the ethyl group would be indicated by C-H stretching and bending vibrations. In a study of a related compound, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, characteristic IR absorption bands were observed at 1748 cm⁻¹ and 1724 cm⁻¹ for the carbonyl groups. nih.gov
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=O (Acetyl) | ~1690 |
| C-H (Aromatic) | >3000 |
| C=C (Aromatic) | 1400 - 1600 |
| C-O-C (Ether) | 1200 - 1300 |
| C-H (Aliphatic) | 2850 - 2960 |
Note: The values in this table are approximate and can be influenced by the molecular environment.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound like 5-Acetyl-2-(4-ethylphenoxy)pyridine. The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula (C₁₅H₁₅NO₂). A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned molecular formula.
For the molecular formula C₁₅H₁₅NO₂, the theoretical elemental composition would be:
Carbon (C): 74.67%
Hydrogen (H): 6.27%
Nitrogen (N): 5.81%
Oxygen (O): 13.26%
Experimental results from an elemental analyzer that fall within a narrow margin of these theoretical values (typically ±0.4%) would confirm the elemental composition of the synthesized compound.
X-ray Crystallography for Solid-State Structural Determination
For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
While the specific crystal structure of 5-Acetyl-2-(4-ethylphenoxy)pyridine is not publicly available, studies on related pyridine derivatives demonstrate the power of this technique. nih.govnih.gov For instance, in the crystal structure of a substituted pyridine, the planarity of the pyridine ring and the torsion angles between the ring and its substituents can be accurately measured. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice, can also be identified and characterized. Such information is invaluable for understanding the solid-state properties of the material.
Biological Activities and Pharmacological Potentials of 5 Acetyl 2 4 Ethylphenoxy Pyridine Derivatives
Antimicrobial Efficacy Investigations
Pyridine (B92270) derivatives have demonstrated notable potential as antimicrobial agents, with various synthesized compounds showing efficacy against a range of pathogenic bacteria and fungi.
Derivatives of pyridine have been evaluated against both Gram-positive and Gram-negative bacteria, showing a broad range of activities. For instance, certain novel pyridine and thienopyridine derivatives have shown strong activity against Bacillus mycoides and moderate activity against Escherichia coli. dntb.gov.uaresearchgate.net One compound, in particular, exhibited a minimal inhibitory concentration (MIC) level below 0.0048 mg/mL against B. mycoides. dntb.gov.uaresearchgate.net Similarly, other studies have reported the activity of pyridine compounds against strains such as Bacillus subtilis and E. coli. nih.gov
Research into new indenopyridine derivatives indicated moderate antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria. ekb.eg Furthermore, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating other heterocyclic moieties showed antibacterial activity primarily against Gram-positive bacterial strains, with the most active compounds possessing a MIC of 3.91 mg/L. nih.govscienceopen.com In contrast, a study on N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives found that while they were active against the Gram-positive Sarcina lutea, they did not inhibit the growth of the Gram-negative E. coli. unimi.it
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Derivative Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Thienopyridine derivative | Bacillus mycoides | <0.0048 mg/mL | dntb.gov.uaresearchgate.net |
| Thienopyridine derivative | Escherichia coli | 0.0195 mg/mL | dntb.gov.uaresearchgate.net |
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivative | Gram-positive strains | 3.91 mg/L | nih.govscienceopen.com |
| Tetrahydrothieno[2,3-c]pyridine derivative | Sarcina lutea (Gram-positive) | Active | unimi.it |
| Tetrahydrothieno[2,3-c]pyridine derivative | Escherichia coli (Gram-negative) | Inactive | unimi.it |
The antifungal potential of pyridine derivatives has also been a subject of extensive research. Studies have shown that certain nicotinic acid benzylidene hydrazide derivatives are active against fungal strains like Candida albicans and Aspergillus niger. nih.gov Similarly, newly synthesized pyridine and thienopyridine derivatives demonstrated significant activity against C. albicans, with one compound showing a maximal inhibition zone and a MIC level below 0.0048 mg/mL. dntb.gov.uaresearchgate.net
Further investigations into N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives revealed good antifungal activity when compared to the reference drug Ketoconazole. researchgate.netsemanticscholar.org Another study on [4-Methylphenylsulphonamido]-N-(pyridin-2 yl) acetamide (B32628) derivatives found that the compounds had better antifungal activity than the reference drug fluconazole (B54011) against both C. albicans and A. niger, with MIC values of 0.224 mg/mL and 0.190 mg/mL, respectively, for the most active compounds. hilarispublisher.com
Table 2: Antifungal Activity of Selected Pyridine Derivatives
| Derivative Class | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| Thienopyridine derivative | Candida albicans | <0.0048 mg/mL | dntb.gov.uaresearchgate.net |
| [4-Methylphenylsulphonamido]-N-(pyridin-2 yl) acetamide derivative | Candida albicans | 0.224 mg/mL | hilarispublisher.com |
| [4-Methylphenylsulphonamido]-N-(pyridin-2 yl) acetamide derivative | Aspergillus niger | 0.190 mg/mL | hilarispublisher.com |
| Pyridine-oxadiazole derivative | Various fungi | Good activity vs. Ketoconazole | researchgate.netsemanticscholar.org |
The relationship between the chemical structure of pyridine derivatives and their antimicrobial activity is a critical area of study for designing more potent agents. Research has indicated that specific substitutions on the pyridine ring and associated moieties significantly influence efficacy. For example, the presence of nitro and dimethoxy substituents on nicotinic acid benzylidene hydrazide derivatives was found to result in the most active antimicrobial compounds. nih.gov
In a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, the presence of an electron-withdrawing substituent on the phenyl ring was found to be favorable for antibacterial activity. nih.gov Another study on tetrahydrothieno[2,3-c]pyridine derivatives revealed that chirality plays a role in their potency; the (R)-enantiomers showed greater antimicrobial activity against Gram-positive bacteria than their (S)-counterparts. unimi.it The combination of a pyridine ring with a thiopyran moiety and a methoxy (B1213986) group has also been associated with high larvicidal and nematicidal activities. researchgate.net
Anticancer and Antiproliferative Studies
Pyridine and its derivatives are prominent scaffolds in the development of new anticancer drugs, exhibiting a range of cytotoxic and target-specific inhibitory activities. nih.govnih.gov
Numerous studies have documented the cytotoxic effects of pyridine derivatives against various human cancer cell lines. A series of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives displayed moderate to promising potency against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with IC₅₀ values ranging from 7.83 to 84.43 μM. nih.gov Certain spiro-pyridine derivatives showed particularly high activity, with IC₅₀ values below 10 μM against HepG-2 cells. nih.gov
Other novel pyridine derivatives have demonstrated strong cytotoxic activity against HepG-2 and human breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values as low as 8.83 μg/mL and 8.98 μg/mL, respectively. semanticscholar.org The cytotoxic potential of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives was significantly enhanced when loaded into lipid nanocapsules, showing superior cytotoxicity against both MCF-7 and lung carcinoma (A549) cell lines compared to the free compounds. mdpi.com Furthermore, pyrano[3,2-c]pyridine derivatives have been tested against colon carcinoma (HCT-116), HepG-2, and MCF-7 cells, with one derivative showing potent activity with IC₅₀ values of 5.2, 3.4, and 1.4 µM, respectively. ekb.eg
Table 3: In Vitro Cytotoxicity (IC₅₀) of Selected Pyridine Derivatives
| Derivative Class | Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| Spiro-pyridine derivative | Caco-2 (Colorectal) | 7.83 ± 0.50 μM | nih.gov |
| Spiro-pyridine derivative | HepG-2 (Liver) | <10 μM | nih.gov |
| 4,4'-Bipyridine derivative | HepG-2 (Liver) | 8.83 ± 0.30 µg/mL | semanticscholar.org |
| 4,4'-Bipyridine derivative | MCF-7 (Breast) | 8.98 ± 0.61 µg/mL | semanticscholar.org |
| Pyrano[3,2-c]pyridine derivative | MCF-7 (Breast) | 1.4 ± 0.6 µM | ekb.eg |
| Pyrano[3,2-c]pyridine derivative | HepG-2 (Liver) | 3.4 ± 0.3 µM | ekb.eg |
| Pyrano[3,2-c]pyridine derivative | HCT-116 (Colon) | 5.2 ± 0.1 µM | ekb.eg |
| Pyridine derivative-loaded LPNCs | MCF-7 & A549 | Significantly lower than free compounds (>100 μM) | mdpi.com |
Beyond general cytotoxicity, research has focused on identifying the specific molecular targets of pyridine derivatives to understand their mechanisms of action. Several studies have identified protein kinases as key targets. For example, certain 1'H-spiro-pyridine derivatives were found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with IC₅₀ values of 0.124 μM and 0.221 μM, respectively. nih.gov Molecular docking studies with pyrano[3,2-c]pyridine derivatives also suggest EGFR and VEGFR-2 as potential targets. ekb.eg
The mechanism of cell death induced by these compounds has also been explored. One active spiro-pyridine derivative was shown to promote apoptosis by activating the pro-apoptotic Bax gene and suppressing the anti-apoptotic Bcl-2 gene expression in Caco-2 cells. nih.gov More recently, a new class of N-pyridine triazoles was identified as inhibitors of the acetyltransferase KAT2A, a validated target for drug discovery. nih.gov These findings highlight the potential of pyridine derivatives to act as targeted anticancer agents by interfering with specific signaling pathways and cellular processes crucial for cancer cell survival and proliferation.
Structure-Activity Relationships (SAR) in Anticancer Agents
The anticancer potential of pyridine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds for enhanced efficacy and selectivity against various cancer cell lines. ijsat.org The core pyridine ring serves as a versatile scaffold, and modifications to its substituents can significantly influence its biological activity. researchgate.netarabjchem.org
Key structural features that have been shown to modulate the anticancer properties of pyridine derivatives include:
Substituents on the Pyridine Ring: The nature, position, and number of substituents on the pyridine ring play a crucial role in determining the compound's antiproliferative activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. nih.gov Studies have shown that the introduction of specific functional groups, such as -OMe, -OH, -C=O, and NH2, can enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the presence of bulky groups or halogen atoms has been associated with lower antiproliferative activity in some cases. nih.gov
Hybrid Pharmacophores: The development of hybrid molecules, where the pyridine scaffold is combined with other pharmacologically active moieties, has emerged as a promising strategy. For example, pyridine-urea hybrids have demonstrated significant cytotoxicity against breast cancer cells. ijsat.orgnih.gov Similarly, fused heterocyclic systems like pyrazolopyridines and thienopyridines have shown considerable anticancer activity. ijsat.org
Molecular Docking and Computational Studies: Computational tools have become indispensable in understanding the SAR of pyridine derivatives. ijsat.org Molecular docking studies help in predicting the binding interactions of these compounds with specific molecular targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC). ijsat.org This allows for the rational design of more potent and selective anticancer agents.
Table 1: Impact of Structural Modifications on Anticancer Activity of Pyridine Derivatives
| Structural Modification | Effect on Anticancer Activity | Reference |
| Addition of -OMe, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | nih.gov |
| Presence of bulky groups or halogens | Lowered antiproliferative activity | nih.gov |
| Hybridization with urea (B33335) moiety | Increased cytotoxicity against breast cancer | ijsat.orgnih.gov |
| Fusion with pyrazole (B372694) or thiophene (B33073) rings | Significant anticancer activity | ijsat.org |
Antiviral Activities
Pyridine and its derivatives have garnered significant attention for their potential as antiviral agents, exhibiting a broad spectrum of activity against various viral pathogens. nih.govnih.gov The versatility of the pyridine nucleus allows for the synthesis of a wide array of compounds with diverse antiviral properties. nih.gov
Broad-Spectrum Antiviral Potential
Research has indicated that certain pyridine derivatives possess broad-spectrum antiviral activity, meaning they are effective against a range of different viruses. mdpi.comdntb.gov.ua For instance, some pyridobenzothiazolone analogues have demonstrated inhibitory activity against respiratory viruses such as human coronavirus, influenza virus, and respiratory syncytial virus (RSV). mdpi.com This broad-spectrum potential is highly desirable in the development of new antiviral therapies, particularly for emerging viral threats. nih.gov The ability of these compounds to target common pathways utilized by different viruses contributes to their wide-ranging efficacy. nih.gov
Mechanisms of Viral Inhibition
The antiviral mechanisms of pyridine derivatives are diverse and can target various stages of the viral life cycle. nih.gov These mechanisms include:
Inhibition of Viral Replication: Many pyridine-based compounds have been shown to inhibit the replication of viral genetic material (DNA or RNA). nih.govnih.gov This can be achieved by targeting key viral enzymes such as reverse transcriptase and polymerase. nih.govnih.gov For example, certain 2-benzoxyl-phenylpyridine derivatives have been found to target the early stages of Coxsackievirus B3 (CVB3) replication, including viral RNA replication and protein synthesis. nih.govresearchgate.net
Enzyme Inhibition: Pyridine derivatives can act as inhibitors of crucial viral enzymes. For instance, some compounds have shown inhibitory activity against viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells. nih.gov Others, like 2-acetylpyridine (B122185) derivatives, have been found to inhibit ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. nih.gov
Interference with Host Cell Factors: Some antiviral pyridine derivatives exert their effect by targeting host cell pathways that are essential for the viral lifecycle. news-medical.net This host-acting antiviral strategy can be advantageous as it may be less prone to the development of viral resistance. news-medical.net
Anti-inflammatory and Immunomodulatory Properties
Derivatives of pyridine have demonstrated significant anti-inflammatory and immunomodulatory properties, making them promising candidates for the treatment of various inflammatory conditions. nih.govnih.govacs.org These compounds can influence the inflammatory cascade at multiple levels, from modulating the production of inflammatory mediators to inhibiting key enzymes involved in the inflammatory process. nih.gov
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, IL-8)
A key aspect of the anti-inflammatory activity of pyridine derivatives lies in their ability to modulate the expression and release of pro-inflammatory cytokines. nih.gov Studies have shown that certain pyridine compounds can significantly reduce the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in stimulated immune cells. nih.govnih.gov By downregulating these potent inflammatory molecules, pyridine derivatives can help to dampen the inflammatory response and alleviate associated tissue damage.
Table 2: Effect of Pyridine Derivatives on Inflammatory Mediator Production
| Inflammatory Mediator | Effect of Pyridine Derivatives | Reference |
| TNF-α | Reduction in production | nih.gov |
| IL-1β | Reduction in production | nih.gov |
| IL-6 | Reduction in production | nih.gov |
Prostaglandin E2 Inhibitory Properties
Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation, contributing to pain, swelling, and fever. nih.gov Some pyridine derivatives have been shown to possess inhibitory properties against the production of PGE2. nih.gov This inhibition is often achieved by targeting the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) during inflammation. nih.gov By reducing the levels of PGE2, these compounds can exert a potent anti-inflammatory effect. nih.gov
Additional Biological Activities and Therapeutic Prospects
Derivatives of 5-Acetyl-2-(4-ethylphenoxy)pyridine are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities and therapeutic possibilities. The unique combination of a pyridine ring, an acetyl group, and a phenoxy moiety provides a framework for the development of novel compounds with potential applications in various disease areas. This section explores some of the additional, yet significant, biological activities and therapeutic prospects of these derivatives, including their antioxidant, antidiabetic, antihypertensive, antiplatelet, antileishmanial, antiparasitic, and central nervous system activities.
Antioxidant Activity
The antioxidant potential of pyridine and its derivatives has been a subject of considerable research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Certain 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have demonstrated notable antioxidant properties. For instance, the compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) has been reported to possess potent antioxidative action. semanticscholar.org At a concentration of 1 μM, this compound scavenged DPPH radicals with an inhibition rate of 41.48%, significantly higher than the well-known antioxidant Trolox (11.89%). semanticscholar.org Furthermore, it remarkably suppressed lipid peroxidation at a rate of 88.76% at a concentration of 100 μM. semanticscholar.org
Similarly, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide have been synthesized and evaluated for their antioxidant activity using the DPPH free radical scavenging method. nih.gov The investigation of pyridine-based chalcones has also revealed promising antioxidant activities. mdpi.comrsc.org For example, compounds 3g (4.82 ± 0.11 µg/mL) and 3h (6.33 ± 0.30 µg/mL) exhibited acceptable antioxidant properties in the Trolox equivalent antioxidant capacity (TEAC) method, comparable to Trolox itself (3.83 ± 0.22 µg/mL). mdpi.com In the ferrous ion chelating (FIC) method, compounds 3e (16.53 ± 1.21 µg/mL), 3g (58.85 ± 1.10 µg/mL), and 3i (58.73 ± 12.94 µg/mL) showed higher antioxidant activity than the reference agent quercetin (B1663063) (87.24 ± 3.93 µg/mL). mdpi.com
The antioxidant activity of these derivatives is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The presence of hydroxyl groups and other electron-donating substituents on the aromatic rings can significantly enhance this activity.
Antidiabetic Potential (e.g., Alpha-Amylase Inhibition)
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. One of the therapeutic strategies for managing type 2 diabetes is to inhibit the enzymes responsible for the breakdown of carbohydrates, such as α-amylase and α-glucosidase, thereby reducing postprandial glucose levels.
Several pyridine derivatives have been investigated for their potential as α-amylase inhibitors. For example, a series of biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives have been synthesized and screened for their α-amylase inhibitory activity. nih.gov Many of these derivatives demonstrated promising results, with some compounds exhibiting excellent inhibition with IC50 values significantly lower than the standard drug, acarbose (B1664774). nih.gov
Specifically, in the ester series (6a–i), compounds 6b , 6c , 6g , and 6h showed excellent inhibition with IC50 values of 5.14, 5.15, 5.20, and 5.56 μM, respectively. nih.gov In the hydrazide series (7a–i), derivatives 7a , 7b , 7c , 7d , 7f , 7g , and 7h displayed outstanding antidiabetic activities with IC50 values of 5.21, 5.18, 5.17, 5.12, 5.10, 5.16, and 5.19 μM, respectively. nih.gov These values are considerably lower than that of acarbose (IC50 = 200.1 ± 0.15 μM), indicating a much higher potency. nih.gov
The inhibitory activity of these compounds is believed to be due to their ability to bind to the active site of the α-amylase enzyme, preventing the breakdown of complex carbohydrates into simple sugars. The structure-activity relationship studies of these derivatives can provide valuable insights for the design of more potent and selective α-amylase inhibitors.
| Compound | IC50 (μM) for α-Amylase Inhibition |
|---|---|
| 6b | 5.14 |
| 6c | 5.15 |
| 6g | 5.20 |
| 6h | 5.56 |
| 7a | 5.21 |
| 7b | 5.18 |
| 7c | 5.17 |
| 7d | 5.12 |
| 7f | 5.10 |
| 7g | 5.16 |
| 7h | 5.19 |
| Acarbose (Standard) | 200.1 ± 0.15 |
Antihypertensive and Antiplatelet Effects
Hypertension and platelet aggregation are major risk factors for cardiovascular diseases. The development of new antihypertensive and antiplatelet agents is a continuous effort in cardiovascular medicine.
Certain pyridine derivatives have shown promise as antihypertensive agents. A study on oxazolo[3,2-a]pyridine, thiazolo[3,2-a]pyridine, and pyrido[2,1-b]oxazine derivatives revealed that several compounds exhibited a significant reduction in mean arterial blood pressure in spontaneously hypertensive rats. nih.gov Four of the eleven effective compounds demonstrated a particularly long-lasting hypotensive effect, which was still apparent 24 hours after administration. nih.gov Furthermore, this prolonged activity was generally not accompanied by reflex tachycardia, a common side effect of many vasodilators. nih.gov
In the realm of antiplatelet activity, N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazides have been identified as potent inhibitors of platelet aggregation. semanticscholar.org Compounds 3a and 3c were found to be particularly active against collagen and arachidonic acid-induced platelet aggregation, with IC50 values of 61 μM and 68 μM, respectively. semanticscholar.org This makes them nearly five times more potent than aspirin (B1665792) (IC50 = 300 μM). semanticscholar.org These derivatives were also found to completely inhibit arachidonic acid-induced platelet aggregation at a concentration of 100 μM, suggesting that their mechanism of action involves the arachidonic acid pathway. semanticscholar.org
| Compound | IC50 (μM) for Collagen-Induced Platelet Aggregation Inhibition |
|---|---|
| 3a | 61 |
| 3c | 68 |
| Aspirin (Standard) | 300 |
Antileishmanial and Antiparasitic Activities
Leishmaniasis and other parasitic diseases continue to be a major global health problem, with limited treatment options that are often associated with toxicity and drug resistance. There is an urgent need for the discovery of new and effective antiparasitic agents.
Derivatives of 2-phenoxypyridine (B1581987) have demonstrated significant antileishmanial and trypanocidal activities. nih.gov In a study of (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives, compounds 21 , 22 , and 23 showed higher leishmanicidal activity (EC50 values of 9.24 ± 1.00 μM, 12.37 ± 1.15 μM, and 5.69 ± 2.65 μM, respectively) than the reference drug miltefosine (B1683995) (EC50 25 ± 1.40 μM). nih.gov As trypanocidal agents, compounds 22 and 23 were more active (EC50 values of 5.03 ± 0.49 μM and 4.91 ± 0.98 μM, respectively) than the reference drug benznidazole (B1666585) (30.00 ± 0.68 μM). nih.gov
Furthermore, 2-acetylpyridine thiosemicarbazones have been investigated for their antifilarial properties. nih.gov The compound N4-(2-aminophenyl)-2-[1-(2-pyridinyl)ethylidene]-hydrazinecarbothioamide (4 ) was particularly promising, suppressing 100% of the macrofilariae of Brugia pahangi and 94% of those of Acanthocheilonema viteae in jirds. nih.gov These findings highlight the potential of pyridine-based compounds in the development of novel treatments for a range of parasitic infections.
| Compound | Activity | EC50 (μM) | Reference Drug | Reference Drug EC50 (μM) |
|---|---|---|---|---|
| 21 | Leishmanicidal | 9.24 ± 1.00 | Miltefosine | 25 ± 1.40 |
| 22 | Leishmanicidal | 12.37 ± 1.15 | Miltefosine | 25 ± 1.40 |
| 23 | Leishmanicidal | 5.69 ± 2.65 | Miltefosine | 25 ± 1.40 |
| 22 | Trypanocidal | 5.03 ± 0.49 | Benznidazole | 30.00 ± 0.68 |
| 23 | Trypanocidal | 4.91 ± 0.98 | Benznidazole | 30.00 ± 0.68 |
Central Nervous System (CNS) Activity
The pyridine nucleus is a common feature in many centrally acting drugs, and its derivatives have been explored for a variety of CNS activities. nih.gov The biological activity of pyridine alkaloids in the central nervous system has been a subject of extensive review. nih.gov
Research into acetylpyridine derivatives has revealed potential neuropharmacological effects. For instance, 2-acetylpyridine has been noted to exhibit neuroprotective effects, suggesting its potential utility in the context of neurodegenerative diseases. Conversely, 3-acetylpyridine (B27631) is known for its neurotoxic properties and has been used as a tool in research to create models of neurodegeneration. nih.gov It has been shown to produce age-dependent excitotoxic lesions in the rat striatum, with its toxicity potentially involving a secondary excitotoxic mechanism mediated by NMDA receptors. nih.gov
The diverse CNS activities of pyridine derivatives underscore the importance of the substitution pattern on the pyridine ring in determining their pharmacological profile. Further research is needed to fully elucidate the potential of 5-Acetyl-2-(4-ethylphenoxy)pyridine derivatives in the treatment of CNS disorders.
Mechanisms of Action and Molecular Interactions of 5 Acetyl 2 4 Ethylphenoxy Pyridine Analogues
Enzyme Inhibition Studies
Analogues of 5-Acetyl-2-(4-ethylphenoxy)pyridine have been investigated for their inhibitory effects on a range of enzymes, demonstrating their potential as modulators of key biological pathways.
Kinases: Pyrazolopyridine derivatives have been identified as inhibitors of various kinases, playing a significant role in anti-cancer drug discovery. nih.gov For instance, certain pyridine-quinoline hybrids have shown potent in-vitro inhibitory activity against PIM-1 kinase, with some behaving as competitive inhibitors. nih.gov Thiazolo[5,4-b]pyridine (B1319707) analogues have also been designed as potent and selective EGFR-TK inhibitors, targeting resistance mutations in non-small cell lung cancer. nih.gov A series of 2,3,5-trisubstituted pyridine (B92270) analogs have been shown to be potent inhibitors of IL-1β release by targeting the A-loop regulatory site of p38α MAPKs. csic.es
Epoxide Hydrolase: The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation. escholarship.org Research has explored various compounds as sEH inhibitors. For example, 2-(piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity. ub.edu Natural protostane-type triterpenoids have also been identified as sEH inhibitors, with some compounds demonstrating mixed-type competitive inhibition. escholarship.org Additionally, inhibitors of soluble epoxide hydrolase have been shown to reduce the development of atherosclerosis in animal models. nih.gov
Aldehyde Dehydrogenase: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes involved in aldehyde metabolism. nih.gov Inhibition of ALDH can lead to the accumulation of toxic aldehydes. nih.gov For example, the inhibition of ALDH is linked to the generation of a reactive dopamine (B1211576) metabolite that is autotoxic to dopamine neurons. nih.gov Certain pan-aldehyde dehydrogenase inhibitors are being developed as an adjunct to chemotherapy. umich.edu
DHFR (Dihydrofolate Reductase): Dihydrofolate reductase is a crucial enzyme for the synthesis of DNA, RNA, and proteins. nih.gov Inhibition of DHFR is a key mechanism for various therapeutic agents. nih.govresearchgate.net Nonclassical antifolates, such as certain 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates, have been synthesized as inhibitors of DHFR from opportunistic pathogens. drugbank.com Thiazole and thiazolo[4,5-d]pyridazine (B3050600) derivatives have also been developed as DHFR inhibitors with anticancer properties. semanticscholar.org Additionally, some 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine analogues have demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and DHFR. nih.gov
PDE (Phosphodiesterase) Isoenzymes: Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. koreascience.kr A novel phosphodiesterase type 4 (PDE4) inhibitor, YM976, has demonstrated strong and competitive inhibition against PDE4. nih.gov While some human PDE5 inhibitor analogues, such as those based on tadalafil, have been found to be weak inhibitors of trypanosomal phosphodiesterase TbrPDEB1. nih.gov
Receptor Binding and Modulation
Derivatives of imidazo[1,2-a]pyridine (B132010) have been discovered as direct activators of the human constitutive androstane (B1237026) receptor (CAR) in nanomolar concentrations. nih.gov These compounds have been shown to regulate CAR target genes in humanized CAR mice and human hepatocytes without activating other nuclear receptors. nih.gov
Protein-Ligand Interaction Analyses
Molecular docking studies have been instrumental in understanding the binding modes of various pyridine analogues. For instance, docking simulations of thiazolo[5,4-b]pyridine derivatives revealed essential interactions with the hinge region of EGFR-TK, including hydrogen bonding with Cys797, indicating potential target engagement. nih.gov Similarly, molecular docking of a pyrazolopyridine-based ITK inhibitor revealed strong hydrogen bonds with the hinge region and a π–π interaction with Phe435. nih.gov For natural sEH inhibitors, molecular dynamics simulations have suggested that amino acid residues Trp336 and Tyr466 are vital for the inhibitory activity. escholarship.org
Cellular Pathway Perturbations
Analogues of 5-Acetyl-2-(4-ethylphenoxy)pyridine have been shown to perturb key cellular pathways, including the cell cycle and apoptosis.
Cell Cycle: Certain spiro-pyridine derivatives have been found to induce cell cycle arrest. For example, treatment with some oxygen-heterocyclic-based pyran analogues resulted in the accumulation of MCF-7/ADR cells in the S phase, while another compound induced apoptosis by causing cell cycle arrest at the G2/M phase. nih.gov Similarly, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative was shown to induce cell cycle arrest at the S phase in colorectal adenocarcinoma cells. nih.gov Furthermore, a series of N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govnih.govthiadiazol]-5'-yl) acetamides were found to induce cell death in MCF-7 cells via G2/M phase cell cycle arrest. researchgate.net
Apoptosis Induction: Several pyridine analogues have demonstrated the ability to induce apoptosis in cancer cells. Novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene (B33073) moieties have been shown to induce apoptosis in MCF7 and HEP2 cells. nih.gov The induction of apoptosis by these compounds was associated with the downregulation of survivin, an inhibitor of apoptotic protein. nih.gov Similarly, certain thiazolidinone derivatives have been reported to induce apoptosis through the modulation of Bcl-2 family proteins. researchgate.net Furthermore, some pyridine-quinoline hybrids have been shown to significantly induce apoptosis and activate caspase 3/7 in HepG-2 cell lines. nih.gov Novel phenoxyacetamide derivatives have also been identified as potent apoptotic inducers against HepG2 cells. mdpi.com
Chelation and Metal Ion Interactions
The interaction of pyridine-containing ligands with metal ions has been a subject of study. For example, the crystal and molecular structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes have been investigated. researchgate.net In these complexes, the ligand coordinates with the metal in a tridentate manner. researchgate.net The coordination with the metal ion influences the weak intermolecular interactions, such as π–π stacking. researchgate.net Chelating extractants containing donor atoms are effective in forming stable complexes with metal cations, which is a principle utilized in metal extraction processes. mdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 5-Acetyl-2-(4-ethylphenoxy) pyridine (B92270). DFT studies on related 2-acetyl pyridine derivatives have been conducted to determine optimized geometries and electronic properties. These calculations typically involve methods like B3LYP with various basis sets (e.g., 6-311G) to compute parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For similar pyridine derivatives, these calculations have helped in understanding the localization of frontier molecular orbitals, which is essential for predicting sites of electrophilic and nucleophilic attack.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds structurally related to 5-Acetyl-2-(4-ethylphenoxy) pyridine, molecular docking studies have been employed to investigate their binding modes and affinities with various biological targets, such as enzymes and receptors. For instance, derivatives of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been docked into the active sites of α-glucosidase and PTP1B to understand their inhibitory mechanisms.
Following docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the ligand-protein complex over time. MD simulations have been used for pyridine-based compounds to assess their orientation and interactions within a membrane environment, which is crucial for understanding their potential as protein kinase C (PKC) agonists. These simulations help in refining the understanding of ligand-protein interactions and can decrease the rate of false positives from docking-based predictions.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. SAR studies involve systematically altering the chemical structure of a compound and observing the effect on its biological activity. For various pyridine derivatives, SAR analyses have revealed that the nature, position, and number of substituents on the pyridine and associated phenyl rings significantly influence their antiproliferative and other biological activities.
QSAR models establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. For classes of compounds that include phenoxy acetamide (B32628) analogues, 2D and 3D-QSAR studies have been performed to develop predictive models for activities such as HIF-1 inhibition. These models use various molecular descriptors (e.g., steric, hydrophobic, and electrostatic fields) to correlate with biological activity, providing insights for designing new derivatives with enhanced potency.
Predictive ADME (Absorption, Distribution, Metabolism, Excretion) and Bioactivity Profiling
In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Online servers and software are often used to compute various ADME parameters for novel compounds, including derivatives of pyridine and sulfonamides. These predictions can include properties like aqueous solubility, blood-brain barrier penetration, CYP450 enzyme inhibition, and potential toxicity. For related sulfonamide-pyridine derivatives, predictive ADME studies have been conducted to evaluate their drug-likeness and potential liabilities.
Bioactivity profiling involves screening a compound against a panel of virtual biological targets to predict its potential pharmacological effects and off-target activities. This helps in identifying potential therapeutic applications and understanding the polypharmacology of the compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query in virtual screening of large compound libraries to identify new potential hits with novel chemical scaffolds. Virtual screening is a computationally efficient method for discovering new inhibitors for biological targets. For targets like β-N-acetyl-D-hexosaminidase, virtual screening has been successfully employed to identify potential inhibitors from large databases. This approach reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.
Environmental Fate and Degradation Studies of Pyridine Derivatives
Environmental Release and Distribution Pathways (Air, Water, Soil)
Pyridine (B92270) and its derivatives are released into the environment primarily through industrial manufacturing, its use as a solvent, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other products. tandfonline.comnih.gov By-products from coal gasification, oil shale processing, and coking plants also contribute to their environmental release. wikipedia.orgwho.int
Air: Pyridine derivatives can be released into the atmosphere as fugitive emissions from industrial facilities. nih.gov In the air, they exist predominantly in the vapor phase. cdc.gov Due to the high water solubility of many pyridine compounds, a significant portion can dissolve in atmospheric water vapor, such as clouds and rain, leading to wet deposition. cdc.gov Atmospheric pyridine can be slowly photodegraded by hydroxyl radicals. nih.gov Concentrations are generally low in ambient rural or urban air but can be higher near industrial sources like oil-shale wastewater facilities. nih.govwho.int
Water: Direct discharge from industrial facilities is a major pathway for pyridine derivatives entering aquatic systems. nih.gov Pyridine is highly soluble in water and, once in an aquatic environment, is unlikely to volatilize significantly. nih.gov These compounds can be transported through aquifer materials, sediments, and soils, potentially contaminating rivers and groundwater. who.int The pH of the water can influence the partitioning behavior of pyridine derivatives. nih.gov
Soil: Pyridine derivatives can be introduced to soil through industrial releases, land disposal, or the application of certain pesticides. who.int Their behavior in soil is influenced by factors such as soil type, organic carbon content, and pH. wikipedia.orgwho.int As weak organic bases, pyridine compounds can sorb to soils and sediments. nih.gov Due to their water solubility, they have the potential for high mobility in soil, which can lead to the contamination of underlying groundwater. cdc.gov
| Environmental Compartment | Primary Release Sources | Key Transport and Partitioning Processes | Reference |
|---|---|---|---|
| Air | Industrial emissions (e.g., coal gasification, chemical manufacturing) | Vapor phase transport, dissolution in water vapor, wet deposition, slow photooxidation | nih.govcdc.govnih.gov |
| Water | Industrial effluent discharge, underground injection | High solubility, sorption to sediments (pH-dependent), potential for groundwater transport | nih.govwho.intnih.gov |
| Soil | Industrial land disposal, agricultural application, spills | Sorption to organic matter and clays, high mobility in some soils, potential for leaching | wikipedia.orgwho.intcdc.gov |
Degradation Mechanisms (e.g., Photooxidation, Biodegradation)
The persistence of pyridine derivatives in the environment is limited by various degradation processes, with biodegradation being a particularly significant removal mechanism. tandfonline.comnih.gov The structure of the specific derivative, including the nature and position of substituents on the pyridine ring, heavily influences its degradability. tandfonline.comnih.gov
Photooxidation: In the atmosphere, pyridine derivatives can undergo slow photodegradation, primarily through reactions with hydroxyl radicals. nih.gov In aquatic systems, photochemical transformation is a possible but often slow degradation pathway. tandfonline.comnih.gov For instance, the UV photolysis of pyridine in water can lead to the formation of products like succinic acid, which can then be more readily biodegraded. nih.gov
Biodegradation: This is often the most important degradation mechanism for pyridine in water and soil. nih.gov Numerous bacteria, isolated from soils and sludges, are capable of utilizing pyridine and its derivatives as their sole source of carbon and nitrogen. tandfonline.comresearchgate.net The biodegradation can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net The process often begins with a hydroxylation step, where oxygen from water is incorporated into the pyridine ring. tandfonline.comresearchgate.net However, some substituted pyridines may be degraded via novel mechanisms involving initial reductive steps. tandfonline.com The rate of biodegradation is highly variable; for example, at low concentrations in river water, pyridine degradation was nearly complete in under 8 days, while in some soil studies, complete degradation took much longer. nih.gov The presence of different substituents (e.g., carboxyl, hydroxyl, chloro, methyl groups) significantly affects the rate and pathway of biotransformation. tandfonline.comnih.gov
| Mechanism | Description | Influencing Factors | Reference |
|---|---|---|---|
| Photooxidation | Degradation by light, often involving reaction with hydroxyl radicals in the atmosphere or water. | Sunlight intensity, presence of reactive species. | tandfonline.comnih.gov |
| Biodegradation | Microbial breakdown of the compound structure, serving as a source of carbon and/or nitrogen. | Microbial population, oxygen availability (aerobic/anaerobic), temperature, pH, compound structure (substituents). | tandfonline.comresearchgate.netnih.govresearchgate.net |
Bioconcentration and Bioaccumulation Potential
Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The potential for pyridine derivatives to bioconcentrate is generally considered low. nih.gov
This prediction is based on the physicochemical properties of the parent compound, pyridine, which has a low octanol-water partition coefficient (Kow) and high water solubility. nih.gov A low Kow value suggests that the compound is less likely to partition into the fatty tissues of organisms. nih.gov Based on these properties, the bioconcentration factor (BCF) for pyridine has been estimated to be very low, possibly less than 5. nih.gov However, one study measured a BCF of 88 in guppies, which suggests a moderate potential for bioconcentration. nih.gov
For alkylated pyridine derivatives, the potential to accumulate in organisms or biomagnify in food chains is also considered low. canada.ca The specific structure of 5-Acetyl-2-(4-ethylphenoxy) pyridine, which contains lipophilic phenoxy and ethyl groups, may result in a higher Kow and thus a greater bioconcentration potential compared to unsubstituted pyridine. However, without experimental data for this specific compound, its bioaccumulation potential remains speculative.
Multimedia Fate Modeling and Environmental Risk Assessment
Multimedia Fate Modeling: Models can be based on fugacity or concentration principles and are used for chemical ranking and risk assessment. nih.gov Spatially explicit models, such as SESAMe, can predict the environmental distribution of chemicals on a large scale, even accounting for factors like varying environmental pH, which is crucial for ionizable compounds like pyridine. nih.gov These models help to identify environmental sinks, where the chemical is likely to accumulate. For pyridine derivatives, models might predict that due to their properties, they would primarily partition into soil or water, depending on release scenarios and specific chemical structures. researchgate.netnih.gov
Environmental Risk Assessment: The risk assessment for pyridine derivatives involves evaluating their potential to cause harm to ecosystems. researchgate.net Pyridine and its derivatives are considered environmental pollutants due to their widespread release and potential toxicity. researchgate.netvu.lt While some derivatives are readily biodegradable, others can be persistent. tandfonline.comnih.gov An environmental risk assessment would consider the predicted environmental concentrations (PECs) derived from fate modeling and compare them to predicted no-effect concentrations (PNECs) for relevant aquatic and terrestrial organisms. nih.gov Alkyl pyridine derivatives, for example, have been found to be persistent but not highly hazardous to aquatic organisms. canada.ca The risk is ultimately a function of both the inherent hazard of the compound and the level of environmental exposure. researchgate.net
Advanced Applications and Future Research Directions
Integration into Novel Material Development (e.g., Metal-Organic Frameworks, Solar Cells)
The pyridine (B92270) ring is a well-established building block in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed by linking metal ions or clusters with organic ligands. The nitrogen atom of the pyridine ring acts as an excellent coordination site for metal centers, enabling the formation of diverse and stable framework structures. Pyridine-based ligands, such as 4,4′-bipyridine, are frequently used as "pillars" or linkers to construct 3D frameworks with specific topologies and channel sizes. Given its pyridine core, 5-Acetyl-2-(4-ethylphenoxy)pyridine could potentially serve as a functional organic linker in the design of new MOFs. The phenoxy and acetyl groups could influence the resulting framework's properties, such as pore size, surface area, and chemical environment, potentially leading to materials with tailored gas adsorption, separation, or catalytic capabilities.
The application of pyridine-containing compounds in organic electronics, including solar cells, is another area of active research. While direct studies involving 5-Acetyl-2-(4-ethylphenoxy)pyridine in solar cells are not yet available, the broader class of pyridine derivatives is explored for its electron-transporting properties. The development of this compound for applications in organic photovoltaics or other electronic devices remains a largely unexplored but potentially fruitful area for future research.
Role as Corrosion Inhibitors
Pyridine-based heterocyclic compounds are extensively studied and utilized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action stems from the ability of the nitrogen atom in the pyridine ring, along with other heteroatoms and π-electrons from the aromatic system, to adsorb onto the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive medium.
The mechanism of inhibition involves the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal atoms, leading to the formation of strong coordination bonds. 5-Acetyl-2-(4-ethylphenoxy)pyridine possesses several structural features that make it a strong candidate for a corrosion inhibitor:
Pyridine Nitrogen: The primary site for coordination with the metal surface.
Ether Oxygen: The oxygen atom in the phenoxy group provides an additional site for adsorption.
Aromatic Rings: The pyridine and phenoxy rings contribute a high density of π-electrons, which can interact with the metal surface and enhance the stability of the adsorbed film.
The presence of the ethyl and acetyl substituents can further modify the electronic properties and solubility of the molecule, potentially enhancing its inhibition efficiency. Future research could involve electrochemical and surface analysis studies to quantify the effectiveness of 5-Acetyl-2-(4-ethylphenoxy)pyridine in preventing the corrosion of materials like mild steel in industrial applications.
Development of 5-Acetyl-2-(4-ethylphenoxy)pyridine as Lead Compounds
A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve better potency, selectivity, or pharmacokinetic parameters. The structural motifs present in 5-Acetyl-2-(4-ethylphenoxy)pyridine are found in numerous biologically active molecules, making it an excellent scaffold for development as a lead compound.
Research on related structures has revealed a wide spectrum of biological activities, suggesting that 5-Acetyl-2-(4-ethylphenoxy)pyridine could serve as a starting point for developing new therapeutic agents. nih.gov For instance, derivatives of 2-phenoxypyridine (B1581987) have been identified as potent antagonists of the P2Y1 receptor, a target for antithrombotic drugs. nih.gov Other phenoxypyridine derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met, two key targets in cancer therapy, or as herbicides that inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.govrsc.org
Furthermore, compounds containing the acetylpyridine moiety have shown promise in cancer treatment. Analogs of 2-acetylpyridine (B122185) have been discovered as inducers of Glycine N-methyltransferase (GNMT), a tumor suppressor gene that is often down-regulated in hepatocellular carcinoma. aacrjournals.org The broad therapeutic potential of the pyridine nucleus is well-documented, with derivatives showing antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The combination of these three key structural components in one molecule makes 5-Acetyl-2-(4-ethylphenoxy)pyridine a highly attractive scaffold for medicinal chemistry campaigns.
| Compound Class | Biological Target/Activity | Therapeutic Potential | Reference |
|---|---|---|---|
| 2-Phenoxypyridine Derivatives | P2Y1 Receptor Antagonist | Antithrombotic | nih.gov |
| 4-Phenoxypyridine Derivatives | VEGFR-2/c-Met Inhibition | Anticancer | rsc.org |
| 2-Acetylpyridine Analogs | GNMT Induction | Anticancer (Hepatocellular Carcinoma) | aacrjournals.org |
| General Pyridine Derivatives | Broad Spectrum | Antimicrobial, Antiviral, Antiproliferative | nih.govmdpi.comnih.gov |
| Phenoxypyridine Coumarin Hybrids | PPO Inhibition | Herbicidal | nih.gov |
Combination Therapies and Synergistic Effects
As the complexity of diseases like cancer becomes better understood, combination therapies that target multiple pathways simultaneously are gaining importance. A future research direction for derivatives of 5-Acetyl-2-(4-ethylphenoxy)pyridine would be to evaluate their efficacy in combination with existing drugs. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.
For example, if a derivative of this compound is developed as an anticancer agent, it could be tested alongside standard chemotherapeutic drugs. Platinum(II) complexes that incorporate pyridine-containing chelate groups are being investigated as prototypes for combination therapy in oncology. researchgate.net Similarly, certain pyridine derivatives have been shown to enhance the potency of existing antibiotics, indicating a potential role in combating antimicrobial resistance. mdpi.com Investigating the potential of 5-Acetyl-2-(4-ethylphenoxy)pyridine or its future analogs to sensitize cancer cells to chemotherapy or to overcome drug resistance in pathogens could unlock new therapeutic strategies. researchgate.net
Emerging Therapeutic Areas and Unexplored Biological Targets
Based on the diverse bioactivities of its constituent chemical motifs, 5-Acetyl-2-(4-ethylphenoxy)pyridine could be screened against a wide range of biological targets to uncover novel therapeutic applications. The pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological receptors and enzymes. nih.govmdpi.com
Emerging therapeutic areas and unexplored targets for this compound could include:
Neurodegenerative Diseases: Pyridine-based hybrids have demonstrated neurotropic activity, including anticonvulsant properties, suggesting potential applications in neurological disorders. nih.gov
Antiviral Agents: With the constant threat of new viral pandemics, the search for new antiviral compounds is a priority. Pyridine derivatives are a known class of compounds with potential antiviral activities that warrant further investigation. mdpi.comnih.gov
Kinase Inhibition: Many modern cancer drugs function by inhibiting protein kinases. The phenoxypyridine scaffold has already been successfully used to design potent kinase inhibitors, such as the dual VEGFR-2/c-Met inhibitors. rsc.org Screening 5-Acetyl-2-(4-ethylphenoxy)pyridine against a panel of kinases could identify new targets for cancer or inflammatory diseases.
Agricultural Science: Beyond its potential as a herbicide, the compound could be explored for other agricultural applications, such as fungicidal or pesticidal activity, given the broad antimicrobial profile of many pyridine derivatives. nih.gov
The exploration of these and other biological targets will be crucial in fully realizing the therapeutic and commercial potential of 5-Acetyl-2-(4-ethylphenoxy)pyridine and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
